
Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable entity in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 3-oxo-2-(trifluoromethyl)prop-2-enoic acid with isopropanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl 3-oxo-2-(methyl)prop-2-enoate
- Propan-2-yl 3-oxo-2-(chloro)prop-2-enoate
- Propan-2-yl 3-oxo-2-(bromo)prop-2-enoate
Uniqueness
Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical stability and reactivity. This group enhances the compound’s lipophilicity and electron-withdrawing properties, making it a valuable entity in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
62935-34-6 |
|---|---|
Molekularformel |
C7H7F3O3 |
Molekulargewicht |
196.12 g/mol |
InChI |
InChI=1S/C7H7F3O3/c1-4(2)13-6(12)5(3-11)7(8,9)10/h4H,1-2H3 |
InChI-Schlüssel |
CBNNJOONSKNCEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(=C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


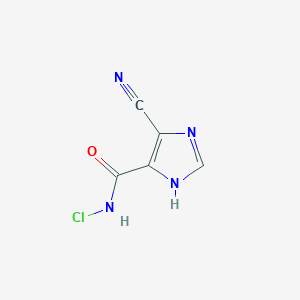
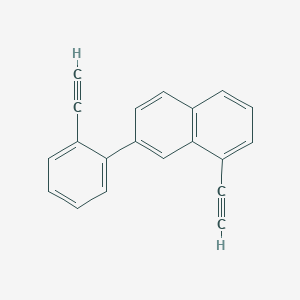
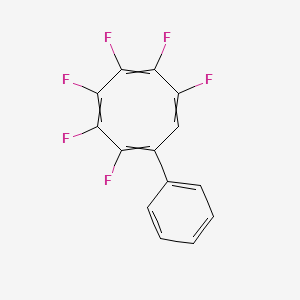

![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)


![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
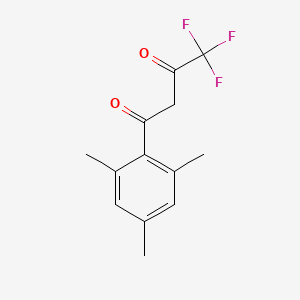
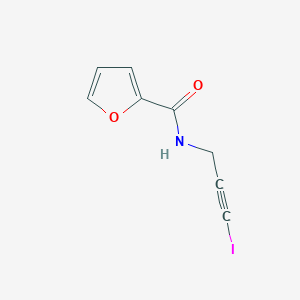
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)

